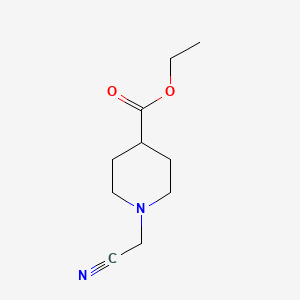

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol

準備方法

The synthesis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product.

化学反応の分析

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

科学的研究の応用

Pharmaceutical Applications

a. Synthesis of Piperidine Derivatives

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate serves as a versatile intermediate in the synthesis of various piperidine derivatives. These derivatives are known for their biological activities, including:

- Antibacterial Agents : Certain piperidine derivatives synthesized from this compound have been reported to inhibit the enoyl-acyl carrier protein reductase in Staphylococcus aureus and Escherichia coli, showcasing potential as antibacterial agents .

- GABAA Receptor Agonists : Compounds derived from this compound have been explored for their effects on GABAA receptors, which are crucial in mediating inhibitory neurotransmission in the brain .

- Cytotoxic Antibiotics : The compound can be modified to create water-soluble DNA-binding subunits for analogues of cytotoxic antibiotics like CC-1065, enhancing their therapeutic efficacy .

b. Drug Development and Prodrugs

The compound's structure allows it to be utilized in the development of prodrugs, which can improve the bioavailability and pharmacokinetic profiles of active pharmaceutical ingredients. For instance, modifications to introduce acidic groups or ethyl esters have been employed to enhance solubility and absorption .

Agrochemical Applications

This compound has potential applications in agrochemicals, particularly as a precursor for developing herbicides and insecticides. The piperidine ring is a common scaffold in many agrochemical agents due to its ability to interact with biological targets in pests and weeds.

Analytical Chemistry

a. Chromatographic Techniques

The compound can be analyzed using high-performance liquid chromatography (HPLC) methods. It has been successfully separated using reverse phase HPLC techniques, which allow for the identification and quantification of impurities during synthesis or degradation studies .

Table 1: HPLC Method Parameters for this compound

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC |

| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |

| Particle Size | 3 µm |

| Application | Pharmacokinetics |

Case Studies

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of various piperidine derivatives from this compound through a series of chemical reactions involving reductive amination and cyclization processes. The derivatives exhibited significant activity against several bacterial strains, indicating their potential as new antimicrobial agents.

Case Study 2: Prodrug Development

Research focused on modifying this compound to create prodrugs that enhance the delivery of active compounds across biological membranes. The study found that introducing specific functional groups improved solubility and absorption rates significantly compared to parent compounds.

作用機序

The mechanism of action of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to the formation of new chemical entities .

類似化合物との比較

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate can be compared with other similar compounds such as Ethyl 4-piperidinecarboxylate and Piperidin-4-carboxylic acid ethyl ester. These compounds share similar structural features but differ in their functional groups and chemical properties.

Similar compounds include:

This compound stands out due to its specific chemical structure and the presence of the cyanomethyl group, which enhances its reactivity and potential for diverse applications.

生物活性

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant studies.

Overview of the Compound

This compound is characterized by a piperidine ring substituted with a cyanomethyl group and an ethyl carboxylate moiety. This structural configuration contributes to its reactivity and biological potential.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, primarily through:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways. It has been shown to interact with enoyl-acyl carrier protein (ACP) reductase, a critical enzyme in fatty acid biosynthesis in bacteria, leading to potential antibacterial effects.

- Cell Signaling Modulation : The compound influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell growth and apoptosis.

Interaction with Biological Targets

This compound exhibits significant interactions with various biological targets:

| Target | Type | Effect |

|---|---|---|

| Enoyl-ACP Reductase | Enzyme | Inhibition of fatty acid synthesis |

| Cytochrome P450 Enzymes | Enzyme | Modulation of drug metabolism |

| MAPK Pathway | Signaling Pathway | Regulation of cell proliferation and apoptosis |

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 2.0 |

| Escherichia coli | 1.0 | 4.0 |

These results suggest that the compound exhibits bactericidal activity, particularly against Gram-positive bacteria like S. aureus.

Case Studies

- Study on Enzyme Interaction : A study investigated the interaction between this compound and enoyl-ACP reductase, revealing a competitive inhibition mechanism that disrupts bacterial fatty acid synthesis.

- Neuroprotective Effects : Animal model studies indicated potential neuroprotective effects at lower doses, suggesting that the compound may have therapeutic applications in neurodegenerative diseases due to its ability to modulate cellular stress responses.

Comparison with Similar Compounds

This compound can be compared with other piperidine derivatives:

| Compound Name | Key Features |

|---|---|

| Ethyl 4-piperidinecarboxylate | Lacks cyanomethyl group; different activity profile |

| Piperidin-4-carboxylic acid ethyl ester | Similar structure; varied biological activities |

This comparison highlights the unique properties conferred by the cyanomethyl group in this compound, enhancing its reactivity and biological potential.

特性

IUPAC Name |

ethyl 1-(cyanomethyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-4,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXSZQCXVCEMJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。